cis-3'-Hydroxy Cotinine
Description
Biosynthesis and Enzymatic Pathways Leading to cis-3'-Hydroxy Cotinine (B1669453)
The hydroxylation of cotinine at the 3'-position is a critical metabolic step catalyzed predominantly by the Cytochrome P450 (CYP) enzyme system. mdpi.com Specifically, CYP2A6 is the principal enzyme responsible for the conversion of cotinine to 3'-hydroxycotinine. bevital.nonih.govmdpi.com This enzymatic reaction is highly stereoselective, meaning it preferentially produces one stereoisomer over another. nih.govacs.org
While CYP2A6 is the key catalyst, other enzymes like CYP2A13 have also been shown to catalyze the 3'-hydroxylation of cotinine, primarily forming the trans-isomer. nih.govmedchemexpress.com The activity of the CYP2A6 enzyme is a major determinant of the rate of cotinine metabolism. bevital.no The ratio of trans-3'-hydroxycotinine to cotinine in plasma or urine is frequently used as a biomarker for CYP2A6 enzyme activity. bevital.nonih.govnih.gov
The process begins with the C-oxidation of nicotine (B1678760) to cotinine, a reaction also primarily mediated by CYP2A6. mdpi.comnih.gov Cotinine is then further metabolized by the same enzyme, CYP2A6, to produce 3'-hydroxycotinine. nih.govmdpi.com It is during this hydroxylation step that the stereochemistry is determined, with the enzyme's active site directing the orientation of the hydroxyl group.
Scientific investigations have successfully identified cis-3'-Hydroxy Cotinine as a metabolite of S(-)-nicotine present in the urine of smokers. nih.govtandfonline.com Its presence has also been confirmed in the urine of laboratory animals, such as rats and hamsters, following the administration of nicotine. nih.govtandfonline.com This discovery established this compound as a definitive, albeit minor, product of nicotine's metabolic pathway in mammals.
The enzymatic conversion of cotinine to 3'-hydroxycotinine is overwhelmingly directed towards the formation of the trans-isomer. nih.govacs.org The stereoselectivity of the CYP2A6 enzyme is so pronounced that less than 5% of the resulting 3'-hydroxycotinine is the cis-isomer. nih.gov While the same enzyme, CYP2A6, is responsible for producing both isomers, its structural and electronic properties create a strong preference for the trans-configuration. A synthetic, non-enzymatic chemical process involving the deprotonation and oxidation of (S)-cotinine yields a less selective mixture, approximately 80:20 of trans- to cis-3'-hydroxycotinine, which highlights the high degree of stereoselectivity in the biological pathway. acs.orgnih.gov
Stereochemical Aspects of Cotinine Hydroxylation Leading to this compound
The three-dimensional arrangement of atoms in the 3'-hydroxycotinine molecule is a crucial aspect of its biochemistry. The hydroxylation of cotinine introduces a new chiral center, leading to the possibility of different stereoisomers.
The metabolism of cotinine in humans exhibits a high degree of stereoselectivity. nih.govhmdb.ca Extensive analysis of urine samples from smokers using gas chromatography-mass spectrometry (GC-MS) has demonstrated that the 3'-hydroxycotinine produced is overwhelmingly the trans-isomer. acs.orgnih.gov Studies have consistently shown that the trans-isomer accounts for 95-98% of the total 3'-hydroxycotinine formed, with the cis-isomer making up the remaining small fraction. nih.govacs.orgnih.gov This pronounced preference is a direct result of the specific catalytic action of the CYP2A6 enzyme. nih.govmdpi.com
Consistent with its formation as a minor metabolite, the amount of cis-3'-hydroxycotinine excreted in biological fluids, such as urine, is significantly lower than that of its trans-diastereomer. nih.govtandfonline.com The excretion data reflects the metabolic stereoselectivity, with the ratio of trans- to cis-3'-hydroxycotinine being very high.
The following table summarizes findings on the relative excretion of the two isomers.
| Biological Fluid | Organism | Percentage of trans-3'-Hydroxy Cotinine | Percentage of this compound | Reference(s) |
| Urine | Human | 95-98% | 2-5% | acs.org, nih.gov |
| Urine | Human | >95% | <5% | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H](C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891867 | |
| Record name | (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37096-14-3 | |
| Record name | cis-3'-Hydroxycotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037096143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYCOTININE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WML2ZJK52E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Metabolic Pathways of Cis 3 Hydroxy Cotinine
Further Metabolism of cis-3'-Hydroxy Cotinine (B1669453)
Following its formation from cotinine, cis-3'-hydroxy cotinine, a minor metabolite of nicotine (B1678760), undergoes further biotransformation, primarily through Phase II conjugation reactions. tandfonline.comnih.gov These reactions increase the water solubility of the molecule, facilitating its excretion from the body. nih.gov The primary and most studied conjugation pathway for hydroxycotinine (B196158) isomers is glucuronidation. nih.govnih.gov While most detailed research has focused on its stereoisomer, trans-3'-hydroxycotinine, the enzymatic pathways involved are considered relevant for the metabolism of the cis- form as well.
Glucuronidation Pathways of Hydroxycotinines and Associated Uridine Diphosphate-Glucuronosyltransferases (UGTs)
Glucuronidation is a major metabolic pathway for a wide array of substances, catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. frontiersin.orgphysiology.org For hydroxycotinines, this process can occur at two different sites on the molecule, leading to the formation of either an O-glucuronide or an N-glucuronide. nih.govacs.orgnih.gov
O-Glucuronidation: This reaction involves the attachment of glucuronic acid to the hydroxyl group at the 3' position of the cotinine molecule. Studies on trans-3'-hydroxycotinine have identified several UGT enzymes capable of catalyzing this reaction. UGT2B17 has been shown to be the most active enzyme in forming trans-3'-hydroxycotinine-O-glucuronide. nih.govwsu.edu Other enzymes, including UGT1A9 and UGT2B7, also demonstrate significant activity. nih.govnih.gov A comprehensive screening of UGT enzymes revealed that UGTs 2B15, 2B10, 2B4, 1A10, 1A7, and 1A4 also contribute to O-glucuronidation, although to a lesser extent. nih.gov The O-glucuronide of trans-3'-hydroxycotinine is a major metabolite found in the urine of smokers. nih.govnih.gov
N-Glucuronidation: This pathway involves the conjugation of glucuronic acid to the nitrogen atom within the pyridine (B92270) ring of the hydroxycotinine molecule. For trans-3'-hydroxycotinine, UGT2B10 is the most active enzyme in catalyzing N-glucuronidation, exhibiting a lower KM value compared to other enzymes. nih.govwsu.edu UGT1A4 has also been identified as being active in this process. nih.govnih.gov Interestingly, while human liver microsomes can produce the N-glucuronide of trans-3'-hydroxycotinine, this metabolite is generally not detected in the urine of tobacco users. nih.govnih.govplos.org This suggests it might be excreted via bile or further metabolized. nih.gov
The table below summarizes the key UGT enzymes involved in the glucuronidation of trans-3'-hydroxycotinine, which provides insight into the likely pathways for the cis-isomer.
Table 1: UGT Enzymes in trans-3'-Hydroxycotinine Glucuronidation
| Conjugation Pathway | Primary UGT Enzyme(s) | Other Associated UGT Enzymes | Reference |
|---|---|---|---|
| O-Glucuronidation | UGT2B17 | UGT1A9, UGT2B7, UGT2B15, UGT2B10, UGT2B4, UGT1A10, UGT1A7, UGT1A4 | nih.govnih.govwsu.edu |
| N-Glucuronidation | UGT2B10 | UGT1A4 | nih.govwsu.edunih.gov |
Investigation of Other Potential Conjugation Reactions
While glucuronidation is the most prominent Phase II metabolic route for hydroxycotinine, other conjugation reactions are theoretically possible for xenobiotics in the body. These include sulfation, acetylation, and glutathione (B108866) conjugation. nih.govresearchgate.net
Sulfation: This process, catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group to a molecule, which typically increases its water solubility. researchgate.net However, specific research investigating the sulfation of this compound or its trans-isomer is currently lacking in the scientific literature.
Acetylation: Acetylation is another potential biotransformation pathway. One study proposed a hypothetical mechanism where the N-acetyltransferase 1 (NAT1) enzyme could be involved in cotinine metabolism, possibly by acetylating an unknown intermediate metabolite. researchgate.net This remains a speculative pathway, and there is no direct evidence to confirm the acetylation of this compound itself.
Glutathione Conjugation: This reaction involves the attachment of glutathione to electrophilic compounds, a process that serves as a critical detoxification pathway. There is currently no published research indicating that this compound undergoes conjugation with glutathione.
Analytical Methodologies for Quantification of Cis 3 Hydroxy Cotinine in Biological Matrices
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic methods are the cornerstone for the specific and sensitive quantification of cis-3'-hydroxy cotinine (B1669453), allowing for its separation from other nicotine (B1678760) metabolites and endogenous matrix components.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and highly regarded technique for the quantification of cis-3'-hydroxy cotinine and other nicotine metabolites in biological fluids. nih.govnih.govmdpi.com Its high sensitivity and selectivity enable the detection of low concentrations, making it suitable for assessing both active and passive smoke exposure. mdpi.comresearchgate.net
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of nicotine, cotinine, and trans-3'-hydroxycotinine in various matrices like plasma, serum, urine, and saliva. nih.govresearchgate.netresearchgate.netfu-berlin.decdc.govmdpi.comresearchgate.netsciencepublishinggroup.com These methods often employ isotope-dilution, where stable isotope-labeled internal standards (e.g., cotinine-d3, trans-3'-hydroxycotinine-d3) are added to the sample to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency. researchgate.netcdc.gov
Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are utilized, with ESI being common for the analysis of these polar compounds. nih.govcdc.govnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. sciencepublishinggroup.comnih.gov For instance, a common transition for 3-hydroxycotinine (B1251162) is m/z 193.1 → m/z 80.1. nih.gov
The chromatographic separation is a critical step. While traditional C18 columns have been used, other stationary phases like phenyl-hexyl and hydrophilic interaction liquid chromatography (HILIC) columns have also been employed to achieve better separation and reduce matrix interference. fu-berlin.de A study found that a phenyl-hexyl stationary phase was superior to HILIC, C18, and C8 phases for the analysis of nicotine and its metabolites in plasma. fu-berlin.de
The limits of quantification (LOQs) achieved with LC-MS/MS are typically in the low ng/mL to sub-ng/mL range, allowing for the detection of metabolites in various exposure scenarios. For example, a method for human serum reported an LLOQ of 0.50 ng·mL−1 for 3-hydroxycotinine. sciencepublishinggroup.comnih.gov Another method for plasma achieved an LOQ of 0.40 ng/mL for trans-3'-hydroxycotinine. fu-berlin.de
Here is an interactive data table summarizing key aspects of various LC-MS/MS methods:
Interactive Table 1: LC-MS/MS Methodologies for Hydroxycotinine (B196158) Quantification| Matrix | Analytes | Extraction Method | Chromatographic Column | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Human Plasma | Nicotine, Cotinine, trans-3'-hydroxycotinine | Solid Phase Extraction | HILIC BEH | 2 (trans-3'-hydroxycotinine) | researchgate.net |
| Human Plasma | Nicotine, Cotinine, trans-3'-hydroxycotinine | Protein Precipitation | Phenyl-hexyl | 0.40 (hydroxycotinine) | fu-berlin.de |
| Human Serum | Cotinine, 3-hydroxycotinine | Protein Precipitation | ZORBAX SB-Phenyl | 0.50 (3-hydroxycotinine) | sciencepublishinggroup.comnih.gov |
| Human Urine | Nicotine, Cotinine, trans-3'-hydroxycotinine | Liquid-Liquid Extraction | Reversed-phase | 1 (3-hydroxycotinine) | researchgate.net |
| Human Plasma | Nicotine, Cotinine, trans-3'-hydroxycotinine, Norcotinine | Not specified | Not specified | 5 (trans-3'-hydroxycotinine) | nih.gov |
| Human Hair and Nails | Cotinine, trans-3'-hydroxycotinine | Modified QuEChERS | Not specified | Not specified | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of nicotine and its metabolites. nih.govnih.gov However, it often requires a derivatization step to increase the volatility and thermal stability of the polar metabolites like hydroxycotinine. nih.gov This can add complexity to the sample preparation process.
GC-MS methods have been successfully developed for the simultaneous determination of nicotine and cotinine in plasma and urine. nih.govnih.gov These methods typically involve a liquid-liquid extraction step to isolate the analytes from the biological matrix. nih.govnih.gov The use of selected ion monitoring (SIM) in the mass spectrometer enhances the sensitivity and selectivity of the analysis. nih.gov
While less common for the direct analysis of the highly polar this compound without derivatization, GC-MS remains a valuable tool in nicotine metabolite research. Advances in derivatization reagents and techniques continue to improve its applicability for a wider range of metabolites.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more accessible chromatographic technique that has been used for the analysis of nicotine metabolites. mdpi.comresearchgate.net While generally less sensitive than MS detection, HPLC-UV methods can be optimized to achieve adequate separation and quantification for certain applications. mdpi.com
A key challenge in the analysis of 3'-hydroxycotinine is the separation of its cis and trans isomers. Chiral separation techniques or specialized chromatographic conditions may be necessary to discriminate between these stereoisomers. Some HPLC methods have demonstrated the ability to separate trans-3'-hydroxycotinine from cotinine and nicotine. mdpi.com The development of HPLC methods capable of resolving both cis and trans isomers is important for a more complete understanding of nicotine metabolism. The use of chaotropic additives in the mobile phase has been shown to improve the selectivity of RP-HPLC systems for nicotine and its metabolites. mdpi.com
Method Validation, Sensitivity, and Inter-Laboratory Comparability for Hydroxycotinine Measurements
For analytical methods to be reliable, they must undergo rigorous validation according to established guidelines. Key validation parameters include:
Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample. nih.gov
Linearity: The range over which the instrument response is proportional to the analyte concentration. fu-berlin.denih.gov
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively. fu-berlin.denih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. researchgate.netnih.gov
Recovery: The efficiency of the extraction process. nih.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
Inter-laboratory comparability is essential for ensuring that results from different studies can be compared. Round-robin studies, where the same samples are analyzed by multiple laboratories, are conducted to assess the agreement between different analytical methods and laboratories. cdc.govnih.govallenpress.com Studies have shown strong agreement for plasma-derived nicotine metabolite ratios (NMR), indicating that plasma is a reliable matrix for such comparisons. nih.gov However, urinary NMR showed weaker agreement, suggesting that standardization of methods for urine analysis is more critical. nih.gov
Table 2: Validation Parameters for a Selected LC-MS/MS Method for Cotinine and trans-3'-hydroxycotinine in Human Serum researchgate.net
| Parameter | Cotinine | trans-3'-hydroxycotinine |
|---|---|---|
| LOD (ng/mL) | 0.005 | 0.006 |
| LOQ (ng/mL) | 0.025 | 0.025 |
| Linear Range (ng/mL) | 0.025–10 | 0.025–10 |
| Accuracy (%) | 96.1 to 104.9 | 98.9 to 102.9 |
| Intra-day Precision (% CV) | 0.9 to 8.0 | 1 to 9.6 |
| Inter-day Precision (% CV) | 0.9 to 8.0 | 1 to 9.6 |
| Extraction Recovery (%) | 100.0 to 106.4 | 89.6 to 102.5 |
Quantitative Analysis of this compound in Diverse Biological Samples
The validated analytical methods have been applied to quantify this compound and other nicotine metabolites in a wide range of biological matrices, providing valuable data for clinical and epidemiological studies.
Urine: A non-invasive and commonly used matrix for assessing tobacco smoke exposure. nih.govmdpi.comresearchgate.netmdpi.comnih.gov It typically contains higher concentrations of metabolites compared to other fluids. nih.gov
Plasma/Serum: These matrices provide a good indication of recent exposure and are often used for pharmacokinetic studies and for determining the nicotine metabolite ratio (NMR), a biomarker for CYP2A6 enzyme activity. nih.govresearchgate.netfu-berlin.deresearchgate.netsciencepublishinggroup.comnih.govnih.gov
Saliva: Collection is non-invasive, making it a convenient alternative to blood for monitoring nicotine exposure. researchgate.netcdc.gov
Hair and Nails: These matrices can provide a longer-term history of tobacco smoke exposure. mdpi.comupf.edu
The concentrations of this compound and other metabolites can vary significantly depending on the level of tobacco exposure (e.g., active smoker, passive smoker, non-smoker) and individual metabolic differences. nih.govmdpi.com
Urinary Excretion Profiling
The analysis of urine provides a non-invasive method for assessing exposure to tobacco products. cis-3'-Hydroxycotinine has been identified as a urinary metabolite of S(-)-nicotine in smokers. tandfonline.comnih.gov However, the amount of cis-3'-hydroxycotinine excreted is lower than its trans-isomer. tandfonline.comnih.gov
Advanced analytical techniques are essential for accurate quantification due to the low abundance of cis-3'-hydroxycotinine in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the determination of nicotine metabolites, including 3'-hydroxycotinine, in urine. mdpi.com These methods often utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. mdpi.com For instance, a study using LC-Orbitrap-MS/MS reported a limit of detection (LOD) of 0.01 µg/mL and a limit of quantification (LOQ) of 0.03 µg/mL for 3'-OH-Cot in urine. mdpi.com Sample preparation typically involves protein precipitation with acetonitrile (B52724) followed by centrifugation. mdpi.com
Studies have shown that trans-3'-hydroxycotinine can account for up to 40% of the absorbed nicotine dose and its measurement, often in ratio to cotinine, serves as a marker for the activity of the CYP2A6 isoenzyme, which is responsible for nicotine metabolism. mdpi.com The half-life of 3'-hydroxycotinine in urine is similar to its half-life in blood. mdpi.com In one study, the average elimination half-life for 3-HC in urine was 6.4 hours. nih.gov
In a study involving children exposed to tobacco smoke, detectable levels of urinary trans-3'-hydroxycotinine (3HC) ranged from 0.19 to 780.32 ng/mL, with a geometric mean of 32.03 ng/mL. mdpi.com The corresponding cotinine (COT) levels ranged from 0.04 to 169.01 ng/mL. mdpi.com The analysis was performed using liquid chromatography–tandem mass spectrometry (LC–MS/MS) with a lower limit of quantitation (LOQ) of 0.10 ng/mL for 3HC. mdpi.com
The Centers for Disease Control and Prevention (CDC) has established a detailed laboratory procedure manual for the quantification of total cotinine and hydroxycotinine in urine, highlighting the importance of these biomarkers in assessing secondhand smoke exposure. cdc.gov This method notes that in urine, hydroxycotinine is two to four times more concentrated than cotinine. cdc.gov
Plasma and Serum Concentration Determinations
Plasma and serum are common matrices for quantifying cis-3'-hydroxycotinine and assessing systemic exposure. High-performance liquid chromatography coupled to triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) is a highly sensitive method for this purpose. mdpi.com One study reported a limit of detection (LOD) of 0.07 ng/mL for trans-3'-hydroxycotinine in human plasma using this technique. mdpi.com Another LC-MS/MS method for human serum reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for 3-hydroxycotinine, with a linear range of 0.50 to 1250 ng/mL. nih.govnih.gov This method demonstrated high mean extraction recoveries of 100.24% for 3-hydroxycotinine. nih.govnih.gov
A separate study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) established a concentration range of 2-1000 ng/mL for trans-3'-hydroxycotinine in plasma. researchgate.net The total plasma clearance of 3'-hydroxycotinine has been reported to average 1.3 ml min−1 kg−1, with 63% being renal excretion of the unchanged drug. nih.gov The steady-state distribution volume is smaller than that of nicotine and cotinine, reflecting its greater polarity and water solubility. nih.gov
The table below summarizes the validation parameters for two different analytical methods used for the determination of trans-3'-hydroxycotinine in plasma.
| Analytical Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| HPLC-QQQ-MS/MS | trans-3'-hydroxycotinine | 0.07 | - | - | 76.8 - 96.4 |
| RP-HPLC-DAD | trans-3'-hydroxycotinine | 1.47 | - | - | 96.66 - 99.39 |
| LC-MS/MS | 3-hydroxycotinine | - | 0.5 | 0.50 - 1250 | 100.24 |
| UPLC-MS/MS | trans-3'-hydroxycotinine | - | - | 2 - 1000 | - |
| Data sourced from multiple studies. mdpi.comnih.govnih.govresearchgate.net |
Salivary Detection and its Utility as a Non-Invasive Biomarker
Saliva offers a readily accessible and non-invasive alternative to blood for monitoring tobacco smoke exposure. nih.govscielo.br The concentration of cotinine in saliva is comparable to that in blood, making it a reliable biomarker. nih.gov The ratio of 3'-hydroxycotinine to cotinine in saliva has been evaluated as a non-invasive indicator of CYP2A6 activity, which is a key enzyme in nicotine metabolism. nih.gov
Studies have shown that salivary cotinine levels can effectively distinguish between smokers, passive smokers, and non-smokers. farmaciajournal.com For instance, one study found that self-reported non-smokers with detectable salivary cotinine levels (11-100 ng/mL) were likely passive smokers. farmaciajournal.com The non-invasive nature of saliva collection makes it particularly advantageous for large-scale epidemiological studies and for monitoring exposure in vulnerable populations, such as children. nih.govscielo.br
Detection in Specialized Biological Matrices (e.g., meconium, dried blood spots)
Meconium: Meconium, the first stool of a newborn, can be used to assess in utero exposure to tobacco smoke. Nicotine, cotinine, and trans-3'-hydroxycotinine are the most prevalent tobacco biomarkers found in meconium. researchgate.net A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of these compounds in meconium involves digestion of the sample with potassium hydroxide (B78521) followed by solid-phase extraction. researchgate.net This method demonstrated good precision and accuracy, with a linear range of 0.125-37.5 ng/mL for trans-3'-hydroxycotinine. researchgate.net In a study of 374 meconium samples, trans-3'-hydroxycotinine was detected in 57% of the samples. researchgate.net
Dried Blood Spots (DBS): Dried blood spots provide a minimally invasive method for sample collection, particularly in newborns and young children. nih.govnih.gov A high-throughput LC-MS/MS method has been developed for the analysis of cotinine and trans-3'-hydroxycotinine in DBS. nih.govnih.gov The limit of quantitation for trans-3'-hydroxycotinine in DBS was 0.2 ng/g. nih.gov A strong correlation has been observed between the levels of these biomarkers in plasma and DBS, validating the use of DBS as an alternative to plasma. nih.govnih.gov For example, the ratio of trans-3'-hydroxycotinine to cotinine in DBS was highly correlated with the ratio in plasma (correlation coefficient of 0.94). nih.govnih.gov
The table below presents the concentration ranges and detection limits of trans-3'-hydroxycotinine in these specialized matrices.
| Biological Matrix | Analyte | Concentration Range | LOQ |
| Meconium | trans-3'-hydroxycotinine | 0.125 - 37.5 ng/mL (linear range) | - |
| Dried Blood Spots | trans-3'-hydroxycotinine | 0.4 - 242 ng/g | 0.2 ng/g |
| Data sourced from multiple studies. researchgate.netnih.gov |
Research Applications and Biomarker Potential of Cis 3 Hydroxy Cotinine in Context
Elucidating Nicotine (B1678760) Metabolism Kinetics and Inter-Individual Variability
The metabolism of nicotine, the primary psychoactive component in tobacco, is a complex process with significant variations among individuals. A major pathway involves the C-oxidation of nicotine to cotinine (B1669453), which is then further metabolized to trans-3'-hydroxycotinine (3HC). These reactions are primarily catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme in the liver. nih.govnih.gov While trans-3'-hydroxycotinine is the predominant stereoisomer, cis-3'-hydroxycotinine is also formed, albeit in much smaller quantities, accounting for less than 5% of the 3'-hydroxycotinine found in urine. nih.gov
The kinetics of nicotine metabolism, including the formation and elimination of its metabolites, are crucial for understanding nicotine dependence and exposure. Nicotine has a relatively short half-life of about 1 to 2 hours, while its major metabolite, cotinine, has a much longer half-life of approximately 16 to 18 hours. mdpi.com The half-life of trans-3'-hydroxycotinine is around 6 to 7 hours. mdpi.com This extended presence of cotinine and its metabolites in the body makes them reliable biomarkers for assessing nicotine intake.
Inter-individual variability in nicotine metabolism is substantial and is influenced by both genetic and environmental factors. nih.govnih.gov This variability affects the clearance of nicotine from the body, which in turn can influence smoking behaviors, such as the number of cigarettes smoked per day, and the likelihood of successful cessation. nih.govsemanticscholar.org The study of minor metabolites like cis-3'-hydroxycotinine, while less common, can contribute to a more comprehensive understanding of the nuances in nicotine metabolic pathways and the factors that lead to these individual differences.
The rate of nicotine metabolism can be assessed by examining the ratio of 3HC to cotinine, a measure that reflects CYP2A6 activity. nih.gov While this ratio primarily considers the trans-isomer due to its abundance, a complete profiling of all metabolites, including cis-3'-hydroxycotinine, provides a more detailed picture of an individual's metabolic capacity. The disposition kinetics of these metabolites, including their distribution in various tissues and their excretion patterns, are essential for developing accurate pharmacokinetic models of nicotine. dntb.gov.uaresearchgate.net For instance, studies in animal models have shown that after nicotine administration, the highest levels of 3-OH-cotinine are found in the lung, while the kidney shows the highest concentrations of nicotine and cotinine. dntb.gov.uaresearchgate.net
Contributions to Phenotyping Nicotine Metabolism Rate (NMR)
The Nicotine Metabolism Rate (NMR) is a valuable tool in tobacco research, providing a phenotypic measure of how quickly an individual metabolizes nicotine. This rate has significant implications for smoking behavior, nicotine dependence, and the effectiveness of smoking cessation therapies.
The NMR is most commonly calculated as the ratio of trans-3'-hydroxycotinine to cotinine (3HC/cotinine) in biological fluids such as plasma, saliva, or urine. nih.govnih.gov This ratio serves as a reliable and non-invasive biomarker of CYP2A6 enzyme activity. nih.govnih.gov A higher NMR indicates faster metabolism, meaning that cotinine is being converted to 3HC more rapidly, which is characteristic of individuals with higher CYP2A6 activity. nih.gov Conversely, a lower NMR suggests slower metabolism, which is typical for individuals with reduced-function CYP2A6 variants. nih.gov
The NMR has been instrumental in linking the rate of nicotine metabolism to smoking behaviors. Faster metabolizers, as indicated by a higher NMR, tend to smoke more cigarettes per day to maintain stable nicotine levels in the brain, which can lead to greater nicotine dependence. nih.gov In contrast, slower metabolizers may experience more prolonged effects of nicotine from each cigarette and may be more sensitive to its aversive effects, potentially leading them to smoke less.
Given that cis-3'-hydroxycotinine constitutes a very small fraction of the total 3'-hydroxycotinine produced (less than 5%), its direct contribution to the standard NMR calculation is generally considered insignificant. nih.gov The standard analytical methods used to determine the NMR typically measure the concentration of the trans-isomer, or total 3HC, which is overwhelmingly composed of the trans form. Therefore, the inclusion or exclusion of cis-3'-hydroxycotinine in the numerator of the ratio would likely not alter the resulting NMR value in a clinically or statistically meaningful way for most individuals.
However, from a comprehensive research perspective, the relative proportion of cis- to trans-3'-hydroxycotinine could potentially offer additional insights into the nuances of CYP2A6 function. While the formation of both isomers is catalyzed by CYP2A6, it is conceivable that certain rare genetic variants or interactions with other substances could alter the stereoselectivity of the enzyme, leading to a different cis/trans ratio. If such variations were identified and found to be significant, the ratio of cis-3'-hydroxycotinine to other metabolites could emerge as a specialized biomarker. For instance, an altered cis/trans ratio might indicate a specific metabolic profile or exposure to an inhibitor or inducer of CYP2A6 that affects the enzyme's stereospecificity.
Role in Studies on Tobacco Exposure Assessment and Monitoring
cis-3'-Hydroxycotinine has been identified as a urinary metabolite of S(-)-nicotine. nih.gov While it is excreted in smaller quantities than its stereoisomer, trans-3'-hydroxycotinine, its presence is a specific indicator of nicotine exposure. nih.govnih.gov The broader class of hydroxycotinines, along with cotinine, serves as a primary biomarker for assessing and monitoring tobacco use and exposure to environmental tobacco smoke. cdc.govcanada.catandfonline.com These biomarkers are measurable in various biological fluids, including urine, blood, and saliva, providing a quantitative picture of nicotine intake. nih.govnih.gov
Research comparing different smoking groups has shown a clear dose-response relationship. For instance, a study on young adults found that the total concentration of cotinine and 3'-hydroxycotinine in the urine of cigarette smokers was approximately 6786 ng/mL. nih.gov Another analysis reported that mean serum hydroxycotinine (B196158) concentrations in current smokers were 88.24 ng/mL, significantly higher than in former smokers (15.3 ng/mL) or non-smokers (5.09 ng/mL). tandfonline.com
The ratio of trans-3'-hydroxycotinine to cotinine (the Nicotine Metabolite Ratio or NMR) is a widely used tool in smoking research. nih.gov This ratio serves as a phenotypic biomarker for the activity of the CYP2A6 enzyme, which is responsible for the metabolism of both nicotine to cotinine and cotinine to 3'-hydroxycotinine. nih.govnih.govnih.gov The NMR can vary widely among individuals, reflecting differences in metabolic rates. nih.gov This variability is a key factor in understanding why individuals may have different levels of nicotine and carcinogen exposure despite similar smoking habits. nih.gov
Table 1: Comparative Levels of Nicotine Metabolites by Smoking Status
This table summarizes findings on the concentration of nicotine metabolites in urine and serum across different tobacco exposure groups.
| Biomarker | Matrix | Exposure Group | Mean Concentration (ng/mL) | Key Finding |
|---|---|---|---|---|
| Cotinine + 3'-OH-Cotinine | Urine | Active Smokers | ~6786 | Concentrations in active smokers are approximately 64-fold higher than in passive smokers and over 190-fold higher than in non-smokers. nih.govmdpi.com |
| Cotinine + 3'-OH-Cotinine | Urine | Passive Smokers | ~106 | |
| Cotinine + 3'-OH-Cotinine | Urine | Non-Smokers | ~35 | |
| Hydroxycotinine | Serum | Current Smokers | 88.24 | Serum levels show a clear distinction between current, former, and never smokers. tandfonline.com |
| Hydroxycotinine | Serum | Quit Smokers | 15.3 | |
| Hydroxycotinine | Serum | Never Smokers | 5.09 |
Nicotine metabolites, including the class of hydroxycotinines, are crucial biomarkers for quantifying exposure to secondhand smoke (SHS), also known as environmental tobacco smoke (ETS). cdc.govcanada.ca Cotinine is the most commonly used biomarker for SHS due to its longer half-life compared to nicotine. cdc.gov However, its major metabolite, trans-3'-hydroxycotinine, is often present in higher concentrations in urine, making it a sensitive marker, particularly for low-level exposures. mdpi.comsemanticscholar.org
Studies have demonstrated that non-smokers exposed to SHS have significantly higher levels of these metabolites than unexposed individuals. nih.gov For example, the total urinary concentration of cotinine and 3'-hydroxycotinine in passive smokers was found to be approximately 106 ng/mL, about three times higher than in non-smokers not exposed to cigarettes. nih.govmdpi.com Even brief, controlled SHS exposure, such as an hour in a vehicle with a smoker, can lead to a substantial increase in urinary cotinine and 3-hydroxycotinine (B1251162). who.int
The measurement of these biomarkers provides an objective assessment of SHS exposure that is more reliable than self-reporting. nih.gov In some cases, 3'-hydroxycotinine may be detected in the urine of passive smokers even when cotinine levels are below the limit of quantification, highlighting its utility as a sensitive biomarker. mdpi.com Research in children has shown that urinary trans-3'-hydroxycotinine, cotinine, and their sum are all strong and approximately equivalent biomarkers of ETS exposure. nih.gov
The rate at which an individual metabolizes nicotine can influence smoking dependence and the success of cessation efforts. researchgate.net This rate is often assessed by measuring the ratio of trans-3'-hydroxycotinine to cotinine (NMR) in bodily fluids like plasma or urine. nih.govresearchgate.net The NMR is a reliable indicator of CYP2A6 enzyme activity, which governs nicotine clearance. nih.govnih.gov
Research suggests that the NMR can predict the response to different smoking cessation pharmacotherapies. researchgate.net For instance, smokers with a lower NMR (slower metabolizers) may have greater success quitting when using nicotine replacement therapy (NRT) compared to those with a higher NMR (faster metabolizers). nih.gov Conversely, the effectiveness of medications not metabolized by CYP2A6, such as bupropion, may not differ based on the NMR. nih.gov This indicates that the NMR could be a valuable tool for tailoring smoking cessation treatments to an individual's metabolic profile. researchgate.net While these studies specifically utilize the trans-isomer for the ratio, the underlying metabolic pathway is responsible for the formation of all hydroxycotinines, including cis-3'-hydroxycotinine.
Pharmacological and Toxicological Research Context of Nicotine Metabolites
The pharmacological and toxicological properties of nicotine metabolites are an area of ongoing research to understand their potential contribution to nicotine's effects and the health consequences of tobacco use. nih.govfrontiersin.org
While nicotine exerts its primary effects by acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), its metabolites may also possess biological activity. frontiersin.org Cotinine, the main proximate metabolite of nicotine, is considered a weak agonist of nAChRs, with a potency that is substantially lower than that of nicotine. frontiersin.org
Nicotine itself is not considered a direct carcinogen, but the metabolic pathways it induces and some of its derivatives are investigated for their role in tobacco-related cancers. nih.gov Researchers evaluate biomarkers of tobacco exposure, including hydroxycotinines, in conjunction with markers of DNA damage and cancer risk. nih.govsemanticscholar.org
One prospective study found that a higher urinary ratio of total trans-3'-hydroxycotinine to cotinine was associated with an increased risk of lung cancer, even after adjusting for the total internal smoking dose. nih.gov This suggests that the rate of nicotine metabolism itself, rather than just the amount of exposure, may be a factor in carcinogenesis. nih.gov In studies of head and neck squamous cell carcinoma (HNSCC), the 3-hydroxycotinine/cotinine ratio was among the biomarkers analyzed to understand differences in carcinogen exposure and DNA adduct formation between cancer cases and controls. nih.gov These findings underscore the importance of evaluating hydroxycotinines, including the cis isomer, in the broader toxicological assessment of tobacco use and cancer risk.
Future Directions in Cis 3 Hydroxy Cotinine Research
Integration with Advanced Omics Approaches (e.g., Metabolomics, Pharmacogenomics)
The future of cis-3'-hydroxycotinine research is intrinsically linked to the application of advanced "omics" technologies. researchgate.net These approaches, including metabolomics and pharmacogenomics, offer a system-wide view of biological processes, moving beyond the study of single biomarkers to the analysis of complex molecular profiles. nih.gov
Metabolomics , the large-scale study of small molecules or metabolites within a biological system, provides a real-time snapshot of physiological and pathological states. mdpi.com By applying metabolomics, researchers can identify and quantify a wide array of metabolites, including cis-3'-hydroxycotinine, in biological samples like urine, blood, and saliva. mdpi.com This comprehensive analysis can help to uncover novel metabolic pathways and identify new biomarkers associated with tobacco exposure and related diseases. researchgate.netmdpi.com Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to these efforts, enabling the sensitive detection of numerous metabolites. mdpi.com
Pharmacogenomics focuses on how an individual's genetic makeup influences their response to drugs, including nicotine (B1678760). fugene.co.il The metabolism of nicotine to cotinine (B1669453), and subsequently to 3'-hydroxycotinine, is primarily mediated by the cytochrome P450 enzyme CYP2A6. mdpi.combevital.no The gene encoding for CYP2A6 is highly polymorphic, leading to significant inter-individual variability in nicotine metabolism. bevital.no Pharmacogenomic studies aim to correlate specific CYP2A6 genetic variants with the nicotine metabolite profile, including the levels of cis-3'-hydroxycotinine. fugene.co.ilpharmgkb.org This knowledge is crucial for understanding why some individuals are more susceptible to nicotine dependence and how they might respond to smoking cessation therapies. bevital.no
The integration of metabolomics and pharmacogenomics allows for a more powerful approach to research. For instance, by combining genetic data with metabolite measurements, scientists can more accurately predict an individual's metabolic phenotype (e.g., "slow" vs. "normal/fast" metabolizers). bevital.no This combined strategy holds the promise of sharpening the precision of personalized medicine in the context of tobacco use. fugene.co.il
| Omics Approach | Application in cis-3'-Hydroxy Cotinine Research | Potential Insights |
| Metabolomics | Comprehensive profiling of metabolites in smokers' biofluids. | Discovery of new metabolic pathways involving cis-3'-hydroxycotinine and identification of novel biomarkers. researchgate.netmdpi.com |
| Pharmacogenomics | Identifying genetic variants (e.g., in CYP2A6) that influence cis-3'-hydroxycotinine levels. | Understanding the genetic basis for variability in nicotine metabolism and predicting individual responses to nicotine. fugene.co.ilbevital.no |
| Multi-Omics Integration | Combining metabolomic, pharmacogenomic, and other omics data. | A holistic understanding of the factors influencing nicotine metabolism and its health consequences. nih.gov |
Design of Longitudinal Studies to Elucidate Metabolic Pathways of this compound
While cross-sectional studies provide valuable snapshots, longitudinal studies , which follow the same individuals over a period of time, are essential for understanding the dynamic nature of metabolic pathways. nih.gov The design of such studies for cis-3'-hydroxycotinine would allow researchers to observe changes in its formation and excretion in response to various factors, such as changes in smoking behavior, use of nicotine replacement therapies, or physiological states like pregnancy. nih.gov
For example, a longitudinal study of pregnant women demonstrated significant changes in nicotine metabolism as pregnancy progressed, likely due to hormonal induction of metabolic enzymes. nih.gov Such studies could be designed to specifically track the levels of cis-3'-hydroxycotinine alongside other metabolites to gain a more nuanced understanding of its regulation.
| Longitudinal Study Design Element | Objective related to this compound | Example Application |
| Repeated Measurements | To track the intra-individual variability of cis-3'-hydroxycotinine levels over time. | Assessing changes in metabolism during smoking cessation attempts or transitions between different tobacco products. uic.es |
| Correlation with Changing Factors | To understand how physiological or behavioral changes affect cis-3'-hydroxycotinine production. | A study in pregnant smokers showed increased nicotine metabolism over the course of gestation. nih.gov |
| Long-Term Outcomes | To associate baseline and changing levels of cis-3'-hydroxycotinine with future health risks. | Investigating links between nicotine metabolite profiles and the long-term risk of developing smoking-related diseases. |
Development of Personalized Medicine Strategies based on Nicotine Metabolite Profiles
A major goal of research into nicotine metabolism, including the study of cis-3'-hydroxycotinine, is the development of personalized medicine strategies for smoking cessation. mdpi.com The rationale is that an individual's rate of nicotine metabolism can predict their level of nicotine dependence, smoking intensity, and response to treatment. bevital.no
Individuals are often categorized as "slow," "normal," or "fast" metabolizers based on their nicotine metabolite profile. bevital.no This is typically determined by the Nicotine Metabolite Ratio (NMR), the ratio of trans-3'-hydroxycotinine to cotinine. mdpi.com Slow metabolizers tend to smoke less and have higher success rates in quitting. bevital.no
Future strategies will likely involve a more comprehensive nicotine metabolite profile that includes cis-3'-hydroxycotinine, among other minor metabolites. By creating a detailed and individualized metabolic signature, clinicians could be better equipped to:
Tailor smoking cessation therapies: For example, a fast metabolizer might benefit from a higher dose of nicotine replacement therapy or a different pharmacological approach compared to a slow metabolizer.
Predict treatment outcomes: An individual's metabolite profile could serve as a prognostic tool for their likelihood of successfully quitting.
Identify individuals at higher risk: Specific metabolite profiles might be associated with a greater risk for smoking-related diseases, allowing for targeted prevention efforts.
The development of predictive models using machine learning techniques, which incorporate genetic information and detailed metabolite data, represents a promising avenue for advancing these personalized strategies. medrxiv.org
| Personalized Medicine Strategy | Role of Nicotine Metabolite Profile (including this compound) | Clinical Implication |
| Tailored Pharmacotherapy | Guiding the choice and dosage of smoking cessation aids based on an individual's metabolic rate. | Optimizing treatment efficacy and minimizing side effects. |
| Risk Stratification | Identifying individuals with metabolite profiles associated with higher nicotine dependence or disease risk. | Prioritizing individuals for intensive cessation support and screening. |
| Relapse Prediction | Using metabolite profiles to predict the likelihood of relapse after a quit attempt. | Implementing proactive relapse prevention strategies for high-risk individuals. researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of cis-3'-Hydroxy Cotinine in experimental samples?
- Methodological Answer:
- Structural Confirmation: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to compare experimental chemical shifts with density functional theory (DFT)-optimized structures. Deviations >5% between theoretical and experimental values warrant re-evaluation of synthesis or purification protocols .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is recommended. Validate against reference standards from authoritative databases (e.g., SciFinder, Reaxys). For novel compounds, report melting points and optical rotation data .
Q. What are the best practices for quantifying cis-3'-Hydroxy Cotinine in biological matrices (e.g., saliva, plasma)?
- Methodological Answer:
- Sample Preparation: Deproteinize biological fluids using acetonitrile (1:2 v/v) to minimize matrix interference. Centrifuge at 10,000 × g for 10 min to isolate supernatants .
- Quantification: Employ enzyme-linked immunosorbent assay (ELISA) with a sensitivity threshold of 0.1 ng/mL. Validate assays via spike-and-recovery experiments (85–115% recovery range) and cross-check with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accuracy .
Advanced Research Questions
Q. How can researchers design longitudinal studies to investigate cis-3'-Hydroxy Cotinine’s metabolic pathways?
- Methodological Answer:
- Cohort Selection: Recruit participants stratified by smoking status (active, passive, non-smokers) and genotype (e.g., CYP2A6 polymorphisms affecting nicotine metabolism). Include repeated sampling at fixed intervals (e.g., 0, 6, 12 hours post-exposure) to capture pharmacokinetic profiles .
- Data Analysis: Apply mixed-effects models to account for intra-individual variability. Use pathway analysis tools (e.g., MetaboAnalyst) to map metabolites and identify rate-limiting enzymatic steps .
Q. What strategies resolve discrepancies between experimental data and computational models for cis-3'-Hydroxy Cotinine’s stability?
- Methodological Answer:
- Model Refinement: Re-optimize DFT parameters (e.g., solvent effects, basis sets) to align with experimental conditions. Validate using polarizable continuum models (PCM) for aqueous environments .
- Cross-Validation: Compare stability data (e.g., half-life in buffer solutions) across multiple techniques: differential scanning calorimetry (DSC), NMR kinetics, and accelerated stability testing. Discrepancies >10% suggest unaccounted variables (e.g., photodegradation) .
Q. How should researchers address variability in cis-3'-Hydroxy Cotinine measurements across laboratories?
- Methodological Answer:
- Standardization: Use certified reference materials (CRMs) from the National Institute of Standards and Technology (NIST). Implement inter-laboratory calibration rounds with blinded samples .
- Statistical Harmonization: Apply Bland-Altman analysis to assess bias between methods. Report coefficients of variation (CV) for intra- and inter-assay precision, aiming for CV <15% .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in studies involving cis-3'-Hydroxy Cotinine?
- Methodological Answer:
- Detailed Protocols: Document synthesis, purification, and analytical conditions (e.g., HPLC gradients, NMR acquisition parameters) in supplementary materials. Use the Beilstein Journal’s template for experimental sections to ensure clarity .
- Data Sharing: Deposit raw datasets (e.g., NMR spectra, chromatograms) in repositories like Figshare or Zenodo. Assign digital object identifiers (DOIs) for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
